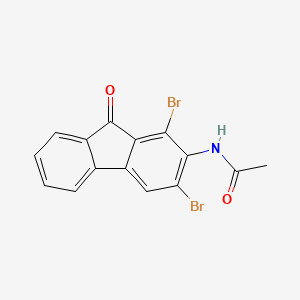
N-(1,3-dibromo-9-oxofluoren-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dibromo-9-oxofluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H9Br2NO2 It is a derivative of fluorenone, characterized by the presence of two bromine atoms and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dibromo-9-oxofluoren-2-yl)acetamide typically involves the bromination of fluorenone followed by acetamidation. One common method includes:
Bromination: Fluorenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 1 and 3 positions.
Acetamidation: The dibrominated fluorenone is then reacted with acetamide in the presence of a base like sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-dibromo-9-oxofluoren-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of N-(1,3-diazido-9-oxofluoren-2-yl)acetamide or N-(1,3-dithioureido-9-oxofluoren-2-yl)acetamide.
Reduction: Formation of N-(1,3-dibromo-9-hydroxyfluoren-2-yl)acetamide.
Oxidation: Formation of N-(1,3-dibromo-9-oxo-9H-fluoren-2-yl)acetic acid.
Applications De Recherche Scientifique
N-(1,3-dibromo-9-oxofluoren-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(1,3-dibromo-9-oxofluoren-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the acetamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,7-dinitro-9-oxofluoren-2-yl)acetamide: Similar structure but with nitro groups instead of bromine atoms.
N-(1,3-dichloro-9-oxofluoren-2-yl)acetamide: Similar structure but with chlorine atoms instead of bromine atoms.
N-(1,3-dibromo-9-hydroxyfluoren-2-yl)acetamide: Similar structure but with a hydroxy group instead of a carbonyl group.
Uniqueness
N-(1,3-dibromo-9-oxofluoren-2-yl)acetamide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Propriétés
Numéro CAS |
92429-81-7 |
|---|---|
Formule moléculaire |
C15H9Br2NO2 |
Poids moléculaire |
395.04 g/mol |
Nom IUPAC |
N-(1,3-dibromo-9-oxofluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H9Br2NO2/c1-7(19)18-14-11(16)6-10-8-4-2-3-5-9(8)15(20)12(10)13(14)17/h2-6H,1H3,(H,18,19) |
Clé InChI |
APSWWZRTBIAUMH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


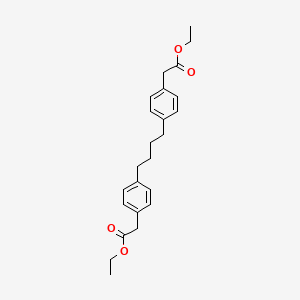
![[S(R)]-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14006918.png)
![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)
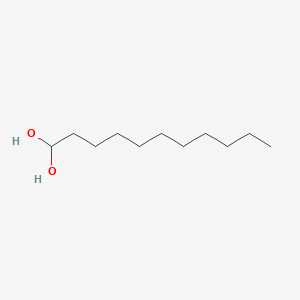
![Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate](/img/structure/B14006928.png)
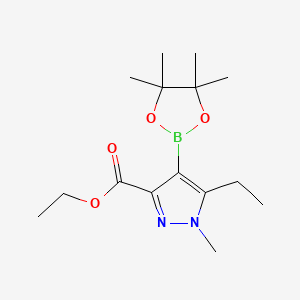


![6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14006938.png)
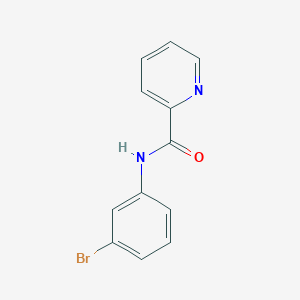
![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)
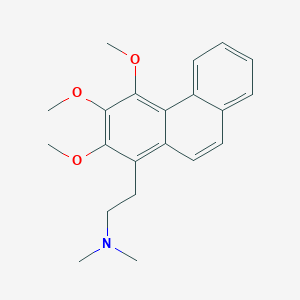
![2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one](/img/structure/B14006975.png)
